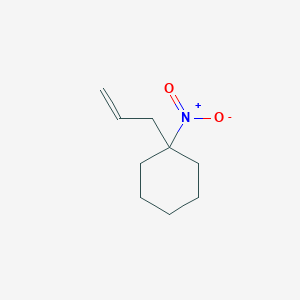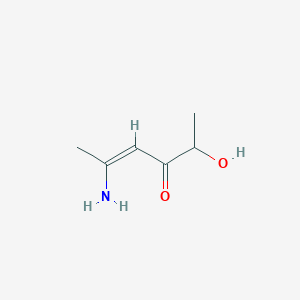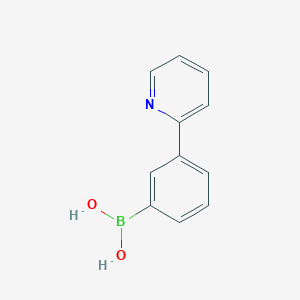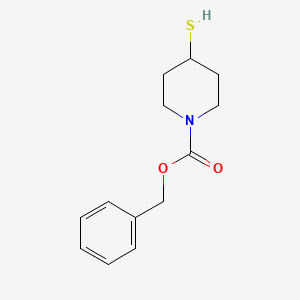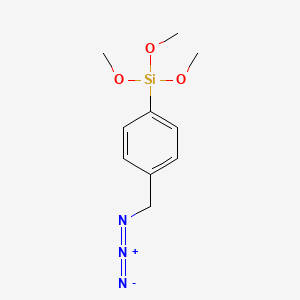
p-Azidomethylphenyltrimethoxysilane
Descripción general
Descripción
P-Azidomethylphenyltrimethoxysilane is a chemical compound with the formula C10H15N3O3Si . It is also known as 1-(AZIDOMETHYL)-4-(TRIMETHOXYSILYL)BENZENE and belongs to the ORGANOMETHOXYSILANE chemical family . It is used as a chemical intermediate and is primarily for research use .
Physical And Chemical Properties Analysis
This compound is a liquid substance . Its exact physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Surface and Interface Control
- Application in Photochemically Initiated Immobilization : p-Azidomethylphenyltrimethoxysilane plays a crucial role in controlling surface and interface properties in photochemically initiated immobilization processes. It has been utilized in immobilizing polymers by adjusting the density of surface azido groups, affecting film thickness and structure (Liu, Engelhard, & Yan, 2006).
Biocompatibility Enhancement
- Use in Polydimethylsiloxane (PDMS) Surface Engineering : This chemical aids in enhancing the biocompatibility of PDMS, a material widely used in mechanobiology and microfluidic chips. By modifying PDMS surfaces, it improves cell adhesion and proliferation, crucial for long-term cell analysis or mechanobiological studies (Chuah et al., 2015).
Liquid Crystal Polymer Synthesis
- Development of Chiral Azo-Liquid Crystalline Polymers : This compound is integral in synthesizing chiral azo-containing liquid crystalline polymers. These polymers have unique optical properties and thermal stability, making them suitable for advanced material applications (Zhao et al., 2017).
Corrosion Resistance Improvement
- In Micro-Arc Oxidation Coatings : It enhances the corrosion resistance of certain metal alloys, particularly in the formation of micro-arc oxidation coatings. These coatings are significant in protecting metals against environmental degradation (Cui et al., 2017).
Biomedical Applications
- In PDMS Scaffolds for Vascular Cell Response : The compound is used to modify the mechanical and surface properties of PDMS, impacting the behavior of vascular smooth muscle cells. This is particularly relevant in the study of cell-substrate interactions in biomedical research (Brown, Ookawa, & Wong, 2005).
Polymer Synthesis and Modification
- Synthesis of Polymeric Organosilicon Systems : This chemical is utilized in the preparation and reaction of poly[(ethoxysilylene)phenylenes], which are significant in developing advanced polymeric materials with desirable thermal properties (Ohshita et al., 1997).
Microfluidic Device Manufacturing
- Bonding Method for PDMS and SU-8 : It's applied in the development of reliable bonding methods between PDMS and SU-8, essential materials in microfluidics. This is crucial in creating integrated microsystems for biological applications, including neuroscience research (Ren et al., 2015).
Organic Semiconductor Research
- In Organic Semiconductors : Its application extends to the field of organic semiconductors, enhancing the understanding of electron mobility and conduction characteristics in these materials (Chua et al., 2005).
Analytical Chemistry
- PDMS in Analytical Chemistry : PDMS, which is modified by compounds like this compound, is extensively used in various sample preparation techniques and in the manufacturing of lab-on-a-chip devices (Seethapathy & Górecki, 2012).
Synthesis of β-Azidophosphonates
- Mn(III)-Mediated Synthesis of β-Azidophosphonates : This compound is employed in a novel method for synthesizing β-azidophosphonates, showcasing its versatility in chemical synthesis (Xu et al., 2015).
Safety and Hazards
P-Azidomethylphenyltrimethoxysilane is classified as a skin irritant and can cause serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(azidomethyl)phenyl]-trimethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3Si/c1-14-17(15-2,16-3)10-6-4-9(5-7-10)8-12-13-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMGPZIVVGDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)
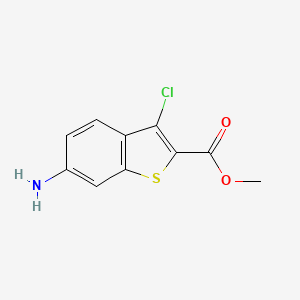
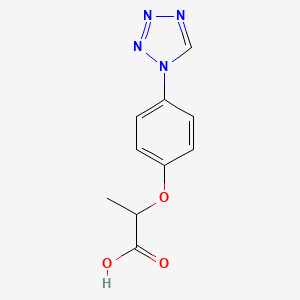
![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)




